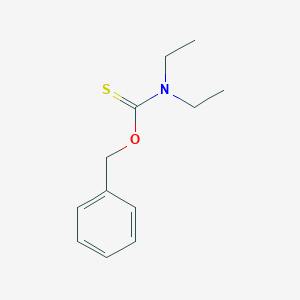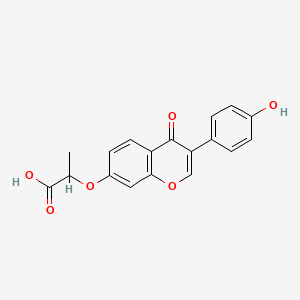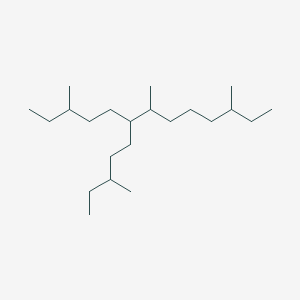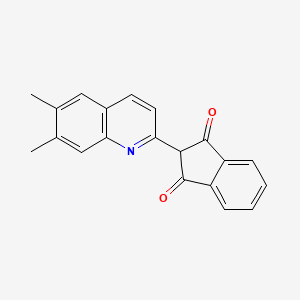
2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that features a quinoline moiety fused with an indene-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiprotozoal agent.
Industry: Utilized in the development of advanced materials and dyes.
Wirkmechanismus
The mechanism of action of 2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of protozoa by binding to their DNA . The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinine: A well-known antimalarial drug with a quinoline structure.
Chimanine: Another quinoline-based compound with antiprotozoal activity.
Cryptolepine: A natural alkaloid with antimicrobial properties.
Uniqueness
2-(6,7-Dimethylquinolin-2-yl)-1H-indene-1,3(2H)-dione is unique due to its fused indene-dione structure, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
95378-74-8 |
|---|---|
Molekularformel |
C20H15NO2 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
2-(6,7-dimethylquinolin-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C20H15NO2/c1-11-9-13-7-8-16(21-17(13)10-12(11)2)18-19(22)14-5-3-4-6-15(14)20(18)23/h3-10,18H,1-2H3 |
InChI-Schlüssel |
ASJNRJHXNHEYQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N=C(C=C2)C3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



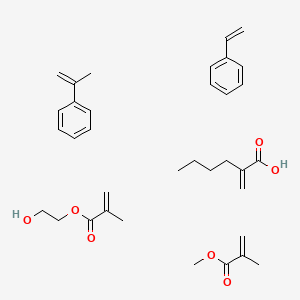
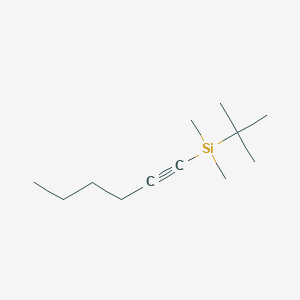

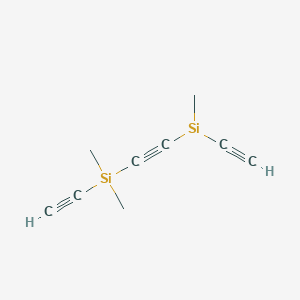

![1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane](/img/structure/B14345681.png)
![2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]-](/img/structure/B14345684.png)

